2-(Dichloromethyl)benzoyl chloride chemical properties and molecular structure
2-(Dichloromethyl)benzoyl chloride chemical properties and molecular structure
An In-depth Technical Guide to 2-(Dichloromethyl)benzoyl Chloride: Properties, Reactivity, and Synthetic Applications
Abstract
2-(Dichloromethyl)benzoyl chloride is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Possessing two distinct and highly reactive electrophilic centers—an acyl chloride and a geminal dichloromethyl group—this molecule serves as a versatile intermediate for the synthesis of a wide array of complex organic structures. This technical guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and characteristic reactivity. We delve into the causality behind its synthetic utility, offering field-proven insights into its application. Detailed experimental protocols for a representative synthesis and a key synthetic transformation are provided, underpinned by mechanistic considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable synthetic building block.
Introduction and Core Attributes
2-(Dichloromethyl)benzoyl chloride, identified by the CAS Number 78273-62-8, is an aromatic compound featuring both an acyl chloride and a dichloromethyl group substituted at the ortho positions of the benzene ring.[1][2] This unique substitution pattern dictates its chemical behavior and establishes its role as a precursor to important molecules, most notably phthalaldehyde and its derivatives.
The molecule's utility is rooted in the differential reactivity of its two functional groups. The acyl chloride is a classic acylating agent, while the dichloromethyl group serves as a masked aldehyde, which can be revealed through hydrolysis. This dual functionality allows for sequential or, in some cases, simultaneous transformations, providing a powerful tool for molecular construction.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 2-(Dichloromethyl)benzoyl chloride
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Synonyms: α,α-Dichloro-o-toluoyl chloride[2]
Molecular Structure and Characterization
The spatial arrangement of the functional groups in 2-(Dichloromethyl)benzoyl chloride is central to its reactivity. The proximity of the bulky and electron-withdrawing dichloromethyl group to the acyl chloride moiety introduces both steric and electronic effects that modulate the reactivity of the acyl carbon, distinguishing it from simpler benzoyl chlorides.
Structural Elucidation
The molecule consists of a central benzene ring with a carbonyl chloride group at position 1 and a dichloromethyl group at position 2.
Caption: Molecular structure of 2-(Dichloromethyl)benzoyl chloride.
Spectroscopic Profile (Expected)
| Spectroscopy | Expected Characteristics |
| ¹H NMR | • Aromatic Protons (4H): Complex multiplet pattern in the range of δ 7.5-8.2 ppm. The proton ortho to the acyl chloride will likely be the most downfield. • Methine Proton (1H): A singlet at approximately δ 7.0-7.5 ppm for the -CHCl₂ group. |
| ¹³C NMR | • Carbonyl Carbon (C=O): Signal around δ 166-170 ppm. • Aromatic Carbons (6C): Multiple signals between δ 125-140 ppm. • Methine Carbon (-CHCl₂): Signal in the range of δ 70-80 ppm. |
| FT-IR | • C=O Stretch (Acyl Chloride): Strong, sharp absorption band around 1770-1800 cm⁻¹. A weaker overtone may appear near 3550 cm⁻¹. • C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec (EI) | • Molecular Ion (M⁺): Expected around m/z 222, 224, 226, showing a characteristic isotopic pattern for three chlorine atoms. • Key Fragments: Loss of Cl (M-35), loss of COCl (M-63), and fragments corresponding to the dichlorobenzyl cation. |
Physicochemical Properties
The physical properties of 2-(Dichloromethyl)benzoyl chloride are consistent with a molecule of its molecular weight and polarity. It is a low-melting solid or liquid at room temperature and is highly susceptible to hydrolysis.
| Property | Value | Reference |
| Molecular Weight | 223.48 g/mol | [2] |
| Melting Point | 27-28 °C | [2] |
| Boiling Point | 151 °C @ 22 Torr | [2] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [3] (for related compound) |
| Solubility | Soluble in common aprotic organic solvents (e.g., CH₂Cl₂, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General knowledge |
| Stability | Moisture-sensitive; hydrolyzes to form hydrochloric acid. Should be stored under an inert atmosphere. | [4][5] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(Dichloromethyl)benzoyl chloride stems from the predictable, yet versatile, reactivity of its two electrophilic sites.
Reactivity of the Acyl Chloride
The acyl chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reaction proceeds via a standard tetrahedral addition-elimination mechanism.
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Hydrolysis: Rapidly reacts with water to form 2-(dichloromethyl)benzoic acid and HCl. This is a primary degradation pathway and necessitates careful handling under anhydrous conditions.
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Alcoholysis: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield esters.
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Aminolysis: Reacts with primary or secondary amines to form amides.
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Friedel-Crafts Acylation: Can be used to acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst like AlCl₃.
Reactivity of the Dichloromethyl Group
The dichloromethyl group is a stable precursor to an aldehyde. Its primary transformation is hydrolysis, which converts the gem-dichloro group into a carbonyl group.
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Hydrolysis to Aldehyde: This transformation is typically slower than the hydrolysis of the acyl chloride and often requires elevated temperatures or the presence of a catalyst. The reaction proceeds via a nucleophilic substitution pathway, likely Sₙ2-like, to form an unstable α-chloro-α-hydroxy intermediate, which rapidly eliminates HCl to furnish the aldehyde.[6]
Key Synthetic Transformation: Hydrolysis to o-Phthalaldehyde
The most prominent application of 2-(Dichloromethyl)benzoyl chloride is its use as a precursor to o-phthalaldehyde. This is achieved by the hydrolysis of both functional groups. The process involves the initial, rapid hydrolysis of the acyl chloride to a carboxylic acid, followed by the slower hydrolysis of the dichloromethyl group to an aldehyde.
Caption: Hydrolysis pathway of 2-(Dichloromethyl)benzoyl chloride.
Experimental Protocols
Trustworthiness: The following protocols are representative procedures based on established chemical principles for analogous compounds. They include built-in checks and rationale for each step, forming a self-validating system for achieving the desired outcome.
Synthesis of 2-(Dichloromethyl)benzoyl Chloride
This procedure is based on the free-radical chlorination of o-toluoyl chloride, a common industrial method for producing benzylic chlorides.[7][8]
Rationale: The synthesis leverages the selective reactivity of N-chlorosuccinimide (NCS) under radical initiation conditions to chlorinate the benzylic methyl group without affecting the aromatic ring. The acyl chloride functionality is already present in the starting material.
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Step 1: Setup
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To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add o-toluoyl chloride (1.0 eq) and anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent.
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Causality: An inert, anhydrous solvent is critical to prevent hydrolysis of the acyl chloride. The three-neck setup allows for controlled atmosphere and reagent addition.
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Step 2: Reagent Addition
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Add N-chlorosuccinimide (NCS) (2.1 eq) to the flask. The slight excess ensures complete dichlorination.
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Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05 eq).
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Causality: AIBN initiates the radical chain reaction upon heating. NCS serves as the chlorine radical source.
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-
Step 3: Reaction
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Heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by ¹H NMR or GC by observing the disappearance of the methyl signal of the starting material. The reaction may take several hours.
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Causality: Thermal decomposition of AIBN generates radicals that abstract a hydrogen from the methyl group, which then reacts with NCS to form the chlorinated product and a succinimidyl radical, propagating the chain.
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-
Step 4: Workup
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
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Filter the mixture to remove the solid succinimide.
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Wash the filtrate with cold, dilute aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
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Causality: The basic wash neutralizes any HCl formed. The brine wash helps to break any emulsions and remove water from the organic layer.
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-
Step 5: Purification
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation to yield 2-(Dichloromethyl)benzoyl chloride as a clear liquid or low-melting solid.
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Causality: Vacuum distillation is necessary to purify the product without thermal decomposition, as benzoyl chlorides can be unstable at high temperatures.
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Application: Synthesis of 2-Formylbenzoic Acid
This protocol details the selective hydrolysis of the dichloromethyl group while the acyl chloride is first converted to a more stable ester, which is then hydrolyzed in a separate step.
Rationale: This two-stage approach provides better control over the reaction compared to a direct, harsh hydrolysis of both groups simultaneously. Esterification protects the acyl chloride functionality, allowing for the specific hydrolysis of the dichloromethyl group first.
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Step 1: Esterification
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Dissolve 2-(Dichloromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under nitrogen.
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Cool the solution to 0 °C in an ice bath.
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Add anhydrous methanol (1.1 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq).
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Causality: The reaction is performed at 0 °C to control the exotherm. Triethylamine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or GC-MS.
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Step 2: Hydrolysis of Dichloromethyl Group
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Once esterification is complete, add water and heat the mixture to reflux. The hydrolysis can be slow and may require several hours. The use of a phase-transfer catalyst or a co-solvent like THF can accelerate the reaction.
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Causality: Heating provides the activation energy for the nucleophilic substitution of the benzylic chlorides by water.
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Step 3: Saponification of the Ester
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After the dichloromethyl group has been hydrolyzed (confirmed by NMR, showing the appearance of an aldehyde proton signal ~10 ppm), cool the mixture.
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Add an aqueous solution of sodium hydroxide (2.5 eq) and heat to reflux to saponify the methyl ester.
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Causality: The strong base (NaOH) hydrolyzes the ester to a sodium carboxylate salt.
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Step 4: Workup and Isolation
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Cool the reaction mixture and acidify to pH ~2 with concentrated HCl. The 2-formylbenzoic acid product will precipitate.
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Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.
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Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution.
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Safety and Handling
2-(Dichloromethyl)benzoyl chloride is a hazardous chemical that must be handled with appropriate precautions.
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Hazards: The compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[9][10] Due to its reactivity with water, it releases corrosive HCl gas upon contact with moisture. It is also toxic if inhaled or swallowed.[10]
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Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents. Store under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
2-(Dichloromethyl)benzoyl chloride stands out as a highly valuable and versatile bifunctional reagent in modern organic synthesis. Its unique molecular architecture, characterized by two distinct electrophilic centers, allows for a range of controlled chemical transformations. A thorough understanding of its reactivity, particularly the differential hydrolysis of the acyl chloride and dichloromethyl groups, is paramount for its effective use. When handled with the appropriate safety precautions, this compound provides an efficient pathway to key synthetic intermediates, such as o-phthalaldehyde and its derivatives, which are crucial in the fields of pharmaceuticals, agrochemicals, and materials science.
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